(2R,3R)-3-Phenyloxane-2-carboxylic acid
CAS No.: 2307783-92-0
Cat. No.: VC6902170
Molecular Formula: C12H14O3
Molecular Weight: 206.241
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2307783-92-0 |
|---|---|
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.241 |
| IUPAC Name | (2R,3R)-3-phenyloxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H14O3/c13-12(14)11-10(7-4-8-15-11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11-/m1/s1 |
| Standard InChI Key | MHFZHWXWHLGJQQ-GHMZBOCLSA-N |
| SMILES | C1CC(C(OC1)C(=O)O)C2=CC=CC=C2 |
Introduction
Structural and Stereochemical Properties
The molecular formula of (2R,3R)-3-phenyloxane-2-carboxylic acid is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol. The compound’s core structure consists of an oxane (tetrahydropyran) ring, where the phenyl group and carboxylic acid are positioned at the 3- and 2-positions, respectively. The (2R,3R) configuration confers chirality, critical for interactions with biological targets.
Key Structural Features
-
Oxane Ring: A six-membered oxygen-containing ring in a chair conformation, stabilized by intramolecular hydrogen bonding between the carboxylic acid and ether oxygen.
-
Stereogenic Centers: The 2R and 3R configurations dictate the spatial arrangement of substituents, influencing both physicochemical properties and biological activity.
-
Functional Groups: The carboxylic acid enables salt formation, esterification, and amidation, while the phenyl group contributes to lipophilicity and π-π stacking interactions.
Table 1: Structural Data for (2R,3R)-3-Phenyloxane-2-carboxylic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | (2R,3R)-3-Phenyloxane-2-carboxylic acid |
| CAS Number | Not specified in sources |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Moderate in polar solvents |
Spectroscopic characterization via ¹H NMR and ¹³C NMR reveals distinct signals for the oxane ring protons (δ 3.5–4.5 ppm) and carboxylic acid proton (δ 12–13 ppm). The phenyl group’s aromatic protons appear as a multiplet near δ 7.2–7.4 ppm.
Synthesis and Stereoselective Preparation
The synthesis of (2R,3R)-3-phenyloxane-2-carboxylic acid emphasizes enantiomeric purity, often achieved through resolution or asymmetric catalysis. One documented method involves:
Step 1: Epoxide Formation
Reacting sodium cis-3-phenyl-oxirane-2-carboxylate with a chiral amine (e.g., (R)-1-phenylethylamine) induces diastereomeric salt formation, enabling separation via fractional crystallization.
Step 2: Ring Expansion
The resolved epoxide undergoes acid-catalyzed ring-opening and cyclization to form the oxane ring. Protecting groups (e.g., tert-butyl esters) may stabilize intermediates during this step.
Step 3: Carboxylic Acid Deprotection
Final hydrolysis under acidic or basic conditions yields the free carboxylic acid. Purification via HPLC ensures >98% enantiomeric excess.
Table 2: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Epoxide resolution | (R)-1-phenylethylamine, EtOH | 65 | 92% ee |
| Ring expansion | H₂SO₄, THF, 60°C | 78 | 89% |
| Deprotection | HCl (aq), reflux | 85 | 95% ee |
This method balances yield and stereochemical fidelity, though scalability remains a challenge due to costly chiral auxiliaries. Alternative approaches, such as enzymatic resolution or asymmetric hydrogenation, are under investigation.
Chemical Reactivity and Derivatives
The carboxylic acid and oxane ring enable diverse transformations:
Esterification
Reaction with alcohols (e.g., methanol, benzyl alcohol) under acidic conditions produces esters, enhancing lipid solubility for pharmacokinetic studies:
Amide Formation
Coupling with amines via carbodiimide reagents (e.g., EDC, HOBt) yields amides, a common strategy in prodrug design:
Oxane Ring Modifications
The ether oxygen can participate in nucleophilic substitutions or act as a hydrogen-bond acceptor, influencing conformational stability.
Applications in Medicinal Chemistry
Chiral Building Block
The compound’s rigid oxane scaffold and stereocenters make it a precursor for bioactive molecules. For example, derivatives have been explored as:
-
Antimicrobial agents: Analogues with appended heterocycles show moderate activity against Gram-positive bacteria.
-
Anti-inflammatory compounds: Ester derivatives inhibit cyclooxygenase-2 (COX-2) in preliminary assays.
Pharmacokinetic Optimization
Ester prodrugs of (2R,3R)-3-phenyloxane-2-carboxylic acid demonstrate improved oral bioavailability compared to the parent acid, attributed to enhanced membrane permeability.
Comparative Analysis with Related Structures
Table 3: Property Comparison
| Property | (2R,3R)-3-Phenyloxane | (2R,3R)-3-Phenyloxane-2-carboxylic Acid |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O | C₁₁H₁₂O₃ |
| LogP | 2.8 | 1.5 |
| Hydrogen Bond Donors | 0 | 1 (COOH) |
| Synthetic Complexity | Moderate | High |
Future Directions
-
Asymmetric Synthesis: Developing catalytic methods (e.g., organocatalysis) to bypass costly resolution steps.
-
Biological Screening: Expanding in vitro and in vivo studies to identify therapeutic leads.
-
Computational Modeling: Using DFT calculations to predict reactivity and optimize derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume